Lipophilicity Advantage Over Aniline
3-(2,6-Difluorophenyl)aniline exhibits a significantly higher calculated LogP (3.165) compared to unsubstituted aniline (LogP ~0.9), indicating a marked increase in lipophilicity crucial for membrane permeability [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.165 |
| Comparator Or Baseline | Aniline (unsubstituted): ~0.9 |
| Quantified Difference | ~2.265 units higher |
| Conditions | In silico prediction (Chembase database) |
Why This Matters
This quantifiable increase in lipophilicity is a primary driver for improved membrane permeability, a critical parameter for oral bioavailability and cellular target engagement in drug discovery.
- [1] Chembase.cn. (n.d.). 3-(2,6-difluorophenyl)aniline. Product ID: 240785. View Source
